molecular formula C7H12N2O2 B2915792 Octahydropyrimido[2,1-c]morpholin-4-one CAS No. 2173999-24-9

Octahydropyrimido[2,1-c]morpholin-4-one

Cat. No. B2915792
CAS RN: 2173999-24-9
M. Wt: 156.185
InChI Key: XGUOQSNPHXUUFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines, which are similar to Octahydropyrimido[2,1-c]morpholin-4-one, has been extensively studied. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular weight of Octahydropyrimido[2,1-c]morpholin-4-one is 156.185. The InChI code for this compound is 1S/C7H12N2O2/c10-7-1-2-8-6-5-11-4-3-9(6)7/h6,8H,1-5H2.

Scientific Research Applications

Asymmetric Synthesis

The compound serves as a precursor in the asymmetric synthesis of optically active molecules. For instance, it can be used in the rhodium-catalyzed asymmetric arylation of cyclic aldimines, providing access to highly optically active dihydrobenzo[1,4]oxazin-2-ones and dihydroquinoxalinones with exceptional enantiomeric purity .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of potential hypoglycemic agents . It forms the basis for N2O2-coordination-type zinc (II) complexes, which have shown promising insulin-mimetic activities .

properties

IUPAC Name

2,3,6,7,9,9a-hexahydro-1H-pyrimido[2,1-c][1,4]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-1-2-8-6-5-11-4-3-9(6)7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUOQSNPHXUUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2COCCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyrimido[2,1-c][1,4]oxazin-4(1H)-one

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